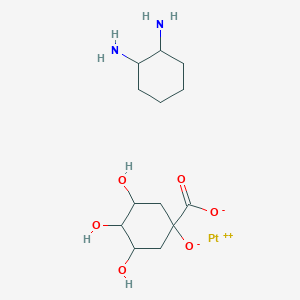
Quinato(chda)Pt
Vue d'ensemble
Description
Quinato(chda)Pt is a complex of platinum with quinato (chda) ligands. This compound has shown promising results in scientific research for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of Quinato(Quinato(chda)Pt)Pt involves the binding of the platinum complex to DNA. This binding leads to the formation of DNA adducts, which disrupt the normal functioning of the DNA. The resulting DNA damage leads to the inhibition of cell growth and induction of apoptosis.
Effets Biochimiques Et Physiologiques
Quinato(Quinato(chda)Pt)Pt has been shown to have a high affinity for DNA, which leads to the formation of DNA adducts. This binding can lead to the inhibition of DNA replication and transcription, which ultimately leads to cell death. The compound has also been shown to induce the production of reactive oxygen species, which can further damage DNA and lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Quinato(Quinato(chda)Pt)Pt in lab experiments is its high affinity for DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound is also highly reactive and can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Quinato(Quinato(chda)Pt)Pt. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in combination with other chemotherapy drugs. Additionally, further research is needed to understand the compound's mechanism of action and its potential use in other diseases besides cancer.
Méthodes De Synthèse
The synthesis of Quinato(Quinato(chda)Pt)Pt involves the reaction of platinum with quinato (Quinato(chda)Pt) ligands. The ligands are synthesized separately and then added to the platinum solution. The resulting complex is purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
Quinato(Quinato(chda)Pt)Pt has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
Propriétés
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPRVHQGWGNNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931626 | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinato(chda)Pt | |
CAS RN |
142754-28-7, 142928-30-1 | |
| Record name | 8-Chloroadenosine-3',5'-cyclic monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinato(cyclohexanediamine)platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



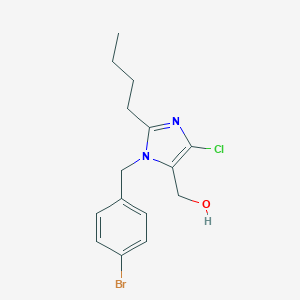
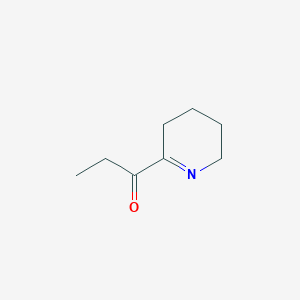
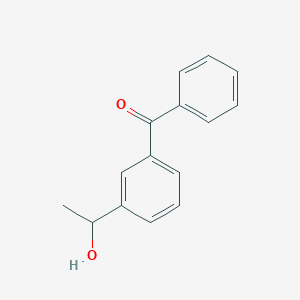
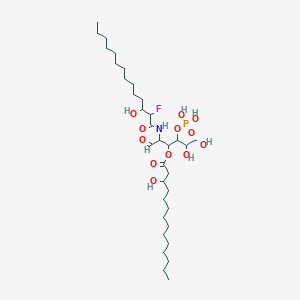
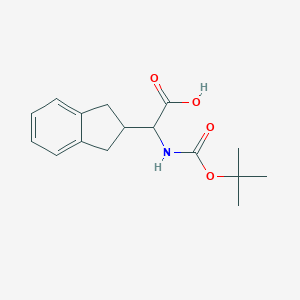
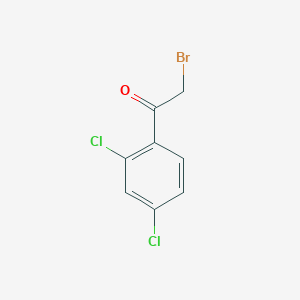
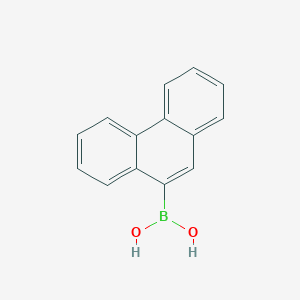
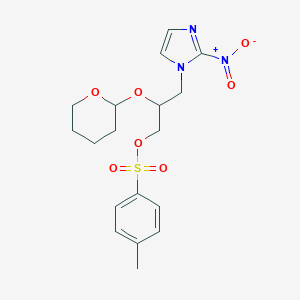
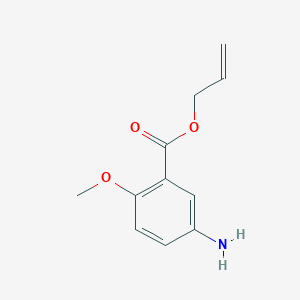

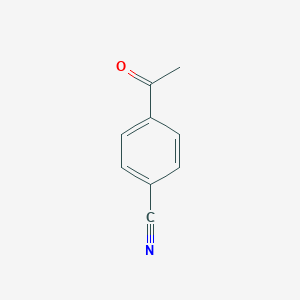
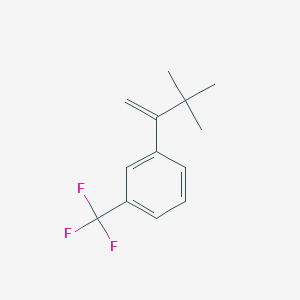
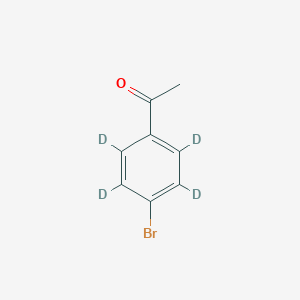
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)